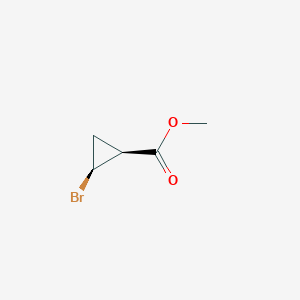

cis-Methyl 2-bromocyclopropanecarboxylate

Description

Historical Perspectives on Cyclopropane (B1198618) Derivatives in Synthetic Chemistry

The journey of cyclopropane derivatives in synthetic chemistry is a rich narrative of discovery and innovation. Initially regarded as mere chemical curiosities due to their significant ring strain, their synthetic utility began to be recognized in the mid-20th century. The pioneering work of chemists in developing methods for their synthesis, such as the Simmons-Smith reaction, opened the door to their broader application. nih.gov Over the decades, cyclopropanes have transitioned from being objects of theoretical interest to indispensable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov Their ability to act as precursors to a variety of functional groups and carbon skeletons through controlled ring-opening reactions has cemented their place in the synthetic chemist's toolbox.

Strategic Importance of Halogenated Cyclopropanes as Building Blocks

The introduction of a halogen atom onto the cyclopropane ring dramatically expands its synthetic potential. Halogenated cyclopropanes, such as cis-Methyl 2-bromocyclopropanecarboxylate, serve as highly versatile intermediates. The carbon-halogen bond can participate in a wide array of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities onto the cyclopropane core. Furthermore, the halogen can influence the regioselectivity and stereoselectivity of subsequent reactions, providing a handle for precise control over the molecular architecture. The strategic placement of a halogen atom, therefore, transforms a simple cyclopropane into a multifunctional building block capable of engaging in a cascade of synthetic operations. The synthesis of various substituted cyclopropanes often involves the use of halogenated precursors. For instance, stereoselective methods have been developed for the synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. researchgate.net

Unique Reactivity and Stereochemical Characteristics of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups and their defined stereochemistry. The cis relationship between the bromine atom and the methyl ester group is a critical feature. This arrangement can lead to specific intramolecular interactions and influence the conformation of the molecule, thereby directing the stereochemical outcome of its reactions. For example, in ring-opening reactions, the cis configuration can facilitate a concerted mechanism, leading to a single, well-defined product stereoisomer. The synthesis of chiral cis-cyclopropanes, while challenging, is an area of active research, with methods being developed that kinetically favor the formation of the cis isomer over the more thermodynamically stable trans isomer. nih.gov The development of stereoselective syntheses for related compounds, such as cis-2-fluorocyclopropanecarboxylic acid, highlights the importance and ongoing efforts in controlling the stereochemistry of such systems. nih.govdocumentsdelivered.com

The presence of both an electron-withdrawing ester group and a leaving group (bromide) on adjacent carbons of the strained ring makes the molecule susceptible to various nucleophilic attacks and rearrangements. For instance, treatment with a base can induce a Favorskii-type rearrangement. The specific reactivity of the cis isomer can differ significantly from its trans counterpart, offering chemists a choice of diastereomers to achieve a desired synthetic outcome.

Overview of Research Trajectories for this compound

Current and future research involving this compound and related compounds is focused on several key areas. A primary trajectory is the development of more efficient and highly stereoselective methods for its synthesis. This includes catalytic asymmetric methods that can provide enantiomerically pure forms of the molecule, which are of high value in medicinal chemistry. nih.govchemrxiv.org

Another significant research direction is the exploration of its utility in the synthesis of biologically active molecules and complex natural products. The unique stereochemical and functional group array of this building block makes it an attractive starting material for constructing intricate molecular scaffolds. Researchers are investigating its application in cascade reactions, where a single synthetic operation can generate multiple new bonds and stereocenters, leading to a rapid increase in molecular complexity. The development of novel ring-opening reactions and its participation in metal-catalyzed cross-coupling reactions are also areas of intense investigation, aiming to broaden the synthetic utility of this versatile chemical entity.

Data Tables

Table 1: Physical Properties of a Related Compound, Methyl 2-bromopropionate

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₂ | sigmaaldrich.com |

| Molecular Weight | 167.00 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 51 °C / 19 mmHg | sigmaaldrich.com |

| Density | 1.497 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.451 | sigmaaldrich.com |

Table 2: General Synthetic Approaches to Halogenated Cyclopropanes

| Reaction Type | Description | Key Features |

| Simmons-Smith Reaction | Reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. | A versatile method for the synthesis of various cyclopropane derivatives. |

| [2+2] Cycloaddition followed by Rearrangement | Cycloaddition of an alkene with a ketene, such as dichloroketene, followed by a Favorskii-type rearrangement of the resulting dichlorocyclobutanone. | Provides access to highly substituted cyclopropanecarboxylic acid derivatives. researchgate.net |

| Catalytic Cyclopropanation | Reaction of an alkene with a diazo compound in the presence of a metal catalyst (e.g., rhodium or copper). | Allows for high stereocontrol, including the synthesis of specific cis or trans isomers. nih.gov |

| Photochemical Methods | Visible-light-induced reactions, for example, using electron donor-acceptor complexes to generate cyclopropyl (B3062369) radicals. | Can offer high stereoselectivity for the cis isomer under mild conditions. nih.govchemrxiv.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,2S)-2-bromocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVUTKNZCLEVQM-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis Methyl 2 Bromocyclopropanecarboxylate

Direct Halogenation Protocols for Cyclopropanecarboxylate Substrates

The direct bromination of a pre-existing cyclopropane (B1198618) ring offers a straightforward route to 2-bromocyclopropanecarboxylates. However, achieving the desired cis stereochemistry and regioselectivity requires careful control over the reaction conditions and reagents.

Regioselective and Stereoselective Bromination Techniques

The electrophilic bromination of cyclopropane rings is a challenging transformation. While the direct bromination of some activated cyclopropanes is known, achieving high regioselectivity and, particularly, stereoselectivity is often difficult. Research into the polar bromination of cyclopropane has indicated that the reaction can proceed via an unsymmetrical pathway, which complicates stereochemical control. researchgate.net For a substrate like methyl cyclopropanecarboxylate, the electron-withdrawing nature of the ester group deactivates the adjacent C-H bonds, potentially directing bromination to the C2 or C3 position. However, controlling the stereochemical outcome to favor the cis isomer over the thermodynamically more stable trans isomer remains a significant hurdle.

Recent advances in photoredox catalysis have enabled novel radical-based approaches to functionalize C-H bonds, which could offer an alternative to traditional electrophilic bromination. These methods often exhibit different selectivity profiles and could potentially be tailored for cis-selective bromination.

Catalyst Systems for Enhanced Selectivity in Bromination

To overcome the inherent challenges of selective bromination, various catalyst systems have been developed. For aromatic systems, agents like N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or zeolites have demonstrated high regioselectivity. mdpi.com While not directly applied to cyclopropanes in the reviewed literature, these systems highlight the principle of using solid supports and specific reagents to control the reaction environment.

For instance, the use of layered double hydroxides (LDH) intercalated with bromide has shown promise for para-selective monobromination of aromatic compounds. mdpi.com Such tailored catalysts could potentially create a steric environment that favors the formation of the cis isomer upon bromination of methyl cyclopropanecarboxylate. Theoretical studies, such as Density Functional Theory (DFT), are also being employed to understand and predict the regioselectivity of electrophilic aromatic brominations, a tool that could be extended to complex aliphatic systems like cyclopropanes. mdpi.com

Cyclopropanation Strategies Employing Halogenated Precursors

An alternative and often more controllable approach to cis-methyl 2-bromocyclopropanecarboxylate is the construction of the cyclopropane ring from acyclic, halogenated precursors. This strategy builds the desired stereochemistry into the final product during the ring-forming step.

Diazo Compound-Mediated Cyclopropanation with Brominated Olefins

The reaction of diazo compounds with alkenes, catalyzed by transition metals, is a powerful method for cyclopropane synthesis. acs.orgresearchgate.net To synthesize the target molecule via this route, an appropriate brominated olefin, such as methyl 2-bromoacrylate, would be reacted with a diazo compound, typically diazomethane, in the presence of a catalyst.

The stereospecificity of carbene addition to alkenes is a well-established principle, where the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.orglibretexts.orgopenstax.org For example, the reaction of dibromocarbene with cis-2-butene (B86535) yields exclusively cis-2,3-dimethyl-1,1-dibromocyclopropane. wikipedia.org Rhodium(II) complexes are particularly effective catalysts for the cyclopropanation of olefins with donor-acceptor carbenes derived from diazo compounds like methyl phenyldiazoacetate. wikipedia.org The use of flow chemistry for the generation of unstable diazo compounds has also been developed, allowing for safer and more efficient cyclopropanation reactions. nih.govrsc.org

| Catalyst System | Olefin Substrate | Diazo Reagent | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | Varies with catalyst | Good |

| Cu(acac)₂ | Various | Diazomethane | Various cyclopropanes | Stereospecific | Moderate to Good |

| Pd(OAc)₂ | Various | Ethyl diazoacetate | Various cyclopropanecarboxylates | Varies | Good |

This table represents typical data for related reactions, as specific data for the synthesis of this compound via this method was not available in the search results.

Carbenoid Additions to Functionalized Alkenes for Cyclopropane Formation

Carbenoids, which are metal-complexed reagents with carbene-like reactivity, offer a milder alternative to free carbenes for cyclopropanation. openstax.orgfiveable.me The Simmons-Smith reaction, which utilizes a zinc-copper carbenoid (ICH₂ZnI), is a classic example. acs.orglibretexts.org To synthesize the target compound, a bromo-substituted carbenoid would be required to react with methyl acrylate (B77674).

The stereospecificity of the Simmons-Smith reaction is also well-documented, preserving the geometry of the starting alkene in the cyclopropane product. openstax.org While the traditional Simmons-Smith reaction introduces a CH₂ group, modifications to the reagent could potentially allow for the transfer of a brominated carbon. Another approach involves the generation of dihalocarbenes, such as dichlorocarbene (B158193) from chloroform (B151607) and a strong base, which readily add to alkenes. libretexts.orglibretexts.org A similar generation of a brominated carbenoid could be envisioned for the synthesis of the target molecule.

Stereocontrolled Synthesis of this compound

Achieving a high degree of stereocontrol to favor the cis isomer is a primary challenge. The synthesis of cis-cyclopropanes is often more difficult than their trans counterparts due to steric hindrance in the transition state. nih.gov

Several strategies have been developed for the stereoselective synthesis of cyclopropanes. One approach involves the use of chiral catalysts in diazo-mediated cyclopropanations, which can induce high levels of diastereo- and enantioselectivity. acs.orgacs.org Engineered enzymes, such as myoglobin-based carbene transferases, have also emerged as powerful catalysts for asymmetric cyclopropanation, showing high efficiency and selectivity even for challenging electron-deficient olefins. acs.orgrochester.edu

Another strategy is the Michael-initiated ring closure (MIRC) reaction, which can be rendered enantioselective through the use of organocatalysts like quinine (B1679958) or cinchonine (B1669041) derivatives. rsc.org This method involves the addition of a nucleophile to an electron-deficient alkene followed by an intramolecular cyclization. By carefully choosing the substrates and catalyst, it is possible to control the stereochemical outcome of the cyclopropane product.

A photodecarboxylation method has also been reported for the enantioselective synthesis of cis-cyclopropanes. This approach utilizes an electron donor-acceptor (EDA) complex that is activated by visible light, leading to a cyclopropyl (B3062369) radical that preferentially forms the cis product. nih.gov

| Method | Key Feature | Stereoselectivity |

| Chiral Rh(II) Catalysis | Use of chiral rhodium catalysts with diazo compounds. | High diastereo- and enantioselectivity. |

| Biocatalysis | Engineered carbene transferases. | High diastereo- and enantioselectivity. acs.org |

| Organocatalytic MIRC | Chiral organocatalysts directing ring closure. | Good to excellent enantioselectivity. rsc.org |

| Photodecarboxylation | Light-induced stereoselective radical cyclization. | Kinetically favors cis isomer. nih.gov |

Chiral Auxiliary-Driven Stereoselective Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uknumberanalytics.comsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary would be appended to the acrylate precursor. The steric and electronic properties of the auxiliary would then guide the incoming bromocarbene source to the same face of the double bond, favoring the formation of the cis product.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Advantage in cis-Cyclopropanation |

| Evans Oxazolidinones | Oxazolidinone | High diastereoselectivity due to rigid chelation and steric hindrance. |

| (R,R)- and (S,S)-Pseudoephedrine | Amino alcohol | Forms a chiral amide that can direct stereoselective additions. wikipedia.org |

| (-)-8-Phenylmenthol | Terpenoid | Can induce stereoselectivity through steric blocking of one face of the prochiral substrate. |

This table is illustrative and based on the general principles of chiral auxiliary-mediated synthesis, as specific data for the target compound was not found.

Asymmetric Catalysis for cis-Stereochemistry Control

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. For the synthesis of this compound, a chiral transition metal catalyst, often based on rhodium, copper, or cobalt, would be employed to mediate the reaction between methyl acrylate and a bromocarbene precursor.

The design of the chiral ligand is crucial for achieving high cis-selectivity and enantioselectivity. Ligands such as those from the BOX (bis(oxazoline)) or Pybox (pyridine-bis(oxazoline)) families have been successfully used in a variety of asymmetric cyclopropanation reactions. The catalyst-substrate complex would orient the reactants in a way that favors the formation of the cis-cyclopropane. While specific catalysts and conditions for the synthesis of this compound are not detailed in the available literature, the general principles of asymmetric catalysis provide a clear framework for this approach.

Diastereoselective Approaches Utilizing Substrate Control

In the absence of external chiral sources like auxiliaries or catalysts, the inherent stereochemistry of a substrate can be used to direct the formation of a new stereocenter. For the synthesis of this compound, this would involve starting with a chiral ester of acrylic acid where the alcohol moiety contains a stereodirecting group. This group would sterically hinder one face of the double bond, forcing the cyclopropanation to occur from the less hindered face, thereby leading to the desired cis product. The choice of the directing group and its distance and orientation relative to the reacting center are critical for achieving high diastereoselectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Solvent-Free Reaction Conditions and Sustainable Media

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling), can be an effective way to conduct reactions in the absence of a solvent. researchgate.net While specific examples for the synthesis of this compound are not available, the general applicability of solvent-free techniques to various organic transformations suggests its potential in this context. Alternatively, the use of sustainable media such as water or supercritical fluids could be explored to replace traditional volatile organic solvents.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.orgyoutube.comscranton.eduprimescholars.comoeducat.org Addition reactions, such as cyclopropanation, are inherently more atom-economical than substitution or elimination reactions as all the atoms of the reactants are incorporated into the product.

The atom economy for the synthesis of methyl 2-bromocyclopropanecarboxylate from methyl acrylate and a bromocarbene source (e.g., from bromoform (B151600) and a base) would be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Theoretical Atom Economy for a Hypothetical Synthesis

| Desired Product | Reactants | Molecular Weight of Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Theoretical Atom Economy (%) |

| Methyl 2-bromocyclopropanecarboxylate | Methyl acrylate + Bromocarbene | 179.01 | 86.09 + 92.92 = 179.01 | 100 |

This table represents an idealized scenario. In practice, the atom economy would be lower due to the reagents required to generate the bromocarbene.

Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a process, as it takes into account the actual yield and the mass of all substances used, including solvents and catalysts. Maximizing RME involves optimizing reaction conditions to achieve high yields and minimizing the use of auxiliary substances.

Reactivity and Mechanistic Investigations of Cis Methyl 2 Bromocyclopropanecarboxylate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bearing the bromine in cis-Methyl 2-bromocyclopropanecarboxylate is the primary site for nucleophilic attack. The reactivity of this center is influenced by the inherent strain of the cyclopropane (B1198618) ring and the electronic nature of the substituents.

S_N2 Pathways and Stereochemical Inversion

Nucleophilic substitution at the brominated carbon of cyclopropyl (B3062369) halides, including this compound, can proceed via an S_N2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. nih.govrsc.orglibretexts.orgnih.gov For this compound, an S_N2 reaction would result in the formation of a trans-substituted cyclopropane.

The rate of S_N2 reactions on cyclopropyl halides is generally slower compared to their acyclic secondary counterparts. libretexts.org This is attributed to the increased s-character of the C-Br bond and steric hindrance from the adjacent ring protons, which impede the required backside approach of the nucleophile. libretexts.org The presence of the electron-withdrawing methyl carboxylate group can further influence the reaction rate. While it can increase the electrophilicity of the carbon center, its steric bulk, being cis to the bromine atom, may further hinder the backside attack.

Table 1: Comparison of General S_N2 Reaction Characteristics

| Feature | General Acyclic Secondary Halide | This compound |

| Mechanism | S_N2 (Bimolecular) | S_N2 (Bimolecular) nih.gov |

| Stereochemistry | Inversion of configuration nih.govrsc.orgpsu.edu | Expected inversion to trans product |

| Relative Rate | Generally faster | Generally slower due to ring strain and sterics libretexts.org |

| Transition State | Trigonal bipyramidal | Distorted trigonal bipyramidal |

Ring-Opening Nucleophilic Additions Influenced by Bromine and Ester Moieties

Under certain conditions, particularly with strong nucleophiles or under solvolytic conditions, nucleophilic attack can lead to the opening of the strained cyclopropane ring. In donor-acceptor cyclopropanes, where an electron-donating group and an electron-withdrawing group are present, nucleophilic ring-opening is a common reaction pathway. researchgate.net In the case of this compound, the bromine atom acts as a leaving group, and the methyl ester is an electron-withdrawing group.

The reaction can be initiated by the attack of a nucleophile at the carbon bearing the bromine. Instead of a simple substitution, the reaction may proceed with the cleavage of one of the adjacent C-C bonds of the cyclopropane ring, driven by the release of ring strain. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies on related systems, such as 2-methylaziridine, have shown that both frontside and backside attacks can lead to ring-opening, with the backside attack often being favored. libretexts.org

Elimination Reactions Leading to Olefinic and Cyclopropene (B1174273) Intermediates

The presence of a bromine atom and adjacent protons allows this compound to undergo elimination reactions, primarily through a base-promoted dehydrohalogenation mechanism.

Base-Promoted Dehydrohalogenation Mechanisms

The most common mechanism for the dehydrohalogenation of alkyl halides is the E2 (bimolecular elimination) mechanism, which is a single, concerted step. lumenlearning.compressbooks.pub This process requires a strong base to abstract a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group. nih.govyoutube.com For this compound, there are two β-protons that can be abstracted by a base.

The E2 mechanism has a strict stereochemical requirement for the abstracted proton and the leaving group to be in an anti-periplanar conformation. pressbooks.pubnih.gov In the relatively rigid cyclopropane ring, this geometric constraint significantly influences which proton can be removed and, consequently, the structure of the resulting product.

Regioselectivity and Stereoselectivity of Elimination Processes

The regioselectivity of elimination reactions in substituted cyclopropanes is complex. In acyclic systems, Zaitsev's rule generally predicts the formation of the more substituted (and thus more stable) alkene as the major product. lumenlearning.comresearchgate.netmasterorganicchemistry.com However, in cyclic systems, the stereochemical requirement for an anti-periplanar arrangement often overrides Zaitsev's rule. nih.gov

For cis-1-bromo-2-methylcyclohexane, a related cyclic system, dehydrohalogenation can lead to two possible products, with the product distribution depending on which anti-periplanar proton is accessible. acs.orgmasterorganicchemistry.com By analogy, the elimination from this compound would be expected to be highly stereoselective. The abstraction of a proton cis to the bromine is geometrically disfavored. Therefore, the base will preferentially abstract one of the two protons on the carbon atom trans to the bromine. This can lead to the formation of methyl 2-cyclopropenecarboxylate or a ring-opened product, depending on the reaction conditions and the base used. The electron-withdrawing nature of the methyl ester group will also influence the acidity of the adjacent protons, potentially affecting the regioselectivity of the elimination.

Table 2: Potential Products of Dehydrohalogenation of this compound

| Product | Mechanism | Key Factor |

| Methyl 1-cyclopropene-1-carboxylate | E2 Elimination | Abstraction of the proton on the same carbon as the ester group. |

| Methyl cyclopropene-2-carboxylate | E2 Elimination | Abstraction of the proton on the adjacent carbon. |

| Ring-opened products | E2 with rearrangement | Strong bases and/or high temperatures. |

Radical Reactions Involving the C-Br Bond Activation

The carbon-bromine bond in this compound can be cleaved homolytically to generate a cyclopropyl radical. This can be achieved through photolysis or by using radical initiators. psu.edu The resulting cyclopropyl radical is a reactive intermediate that can undergo various transformations.

The stability of the cyclopropyl radical is influenced by the substituents on the ring. The presence of an ester group can stabilize an adjacent radical center. psu.edu However, a key reaction of cyclopropylmethyl radicals and related systems is rapid ring-opening to form a more stable, linear radical. nih.govpsu.edu This ring-opening is driven by the significant release of ring strain. For this compound, homolytic cleavage of the C-Br bond would generate a cis-2-(methoxycarbonyl)cyclopropyl radical. This radical could then undergo ring-opening. The regiochemistry of the ring-opening would be influenced by the stability of the resulting radical intermediate.

Initiated Free Radical Transformations

Free radical reactions of this compound typically involve the homolytic cleavage of the carbon-bromine bond. A common transformation is reductive dehalogenation, which can be initiated by radical initiators like Azobisisobutyronitrile (AIBN). libretexts.org Upon heating, AIBN decomposes to form nitrogen gas and two carbon-centered radicals. libretexts.org These initiator radicals can then abstract a hydrogen atom from a reagent such as tributyltin hydride (Bu₃SnH) to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

The tributyltin radical reacts with this compound by abstracting the bromine atom, a process favored by the formation of the strong tin-bromine (B14679306) bond. libretexts.org This step generates a cyclopropyl radical intermediate. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced product, methyl cyclopropanecarboxylate, and regenerate the tributyltin radical, thus continuing the radical chain process. libretexts.org Organotin hydrides are effective radical reducing agents due to the relatively weak Sn-H bond. organic-chemistry.org

Radical Dehalogenation Reaction Scheme

| Reactant | Reagents | Product | Mechanism Type |

|---|

Single Electron Transfer (SET) Mechanisms in Bromine Abstraction

Beyond concerted radical abstraction, the cleavage of the C-Br bond in this compound can also proceed via single electron transfer (SET) mechanisms. In an SET process, an electron is transferred from a reductant (which can be a metal, an electrode, or a radical anion) to the bromocyclopropane (B120050) molecule. This transfer populates the σ* antibonding orbital of the C-Br bond, leading to the formation of a transient radical anion.

This radical anion is highly unstable and rapidly fragments, cleaving the C-Br bond to release a bromide anion and the corresponding cyclopropyl radical. This radical intermediate can then be further reduced to a carbanion by a second SET event or can abstract a hydrogen atom from the solvent or another hydrogen donor to form the final reduced product. The feasibility of SET pathways is dependent on the reduction potential of the cyclopropyl halide and the electron-donating ability of the reducing agent.

Transition Metal-Catalyzed Transformations and Rearrangements

Transition metals, particularly palladium, are central to many transformations involving this compound, enabling the formation of new carbon-carbon bonds and facilitating complex rearrangements. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation

This compound is a viable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions typically begin with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, forming a cyclopropyl-palladium(II) complex. This intermediate is central to several named reactions. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the cyclopropyl-palladium(II) intermediate with an organoboron compound (like a boronic acid or ester) in the presence of a base. libretexts.orgorganic-chemistry.org The base activates the organoboron reagent, facilitating transmetalation, where the organic group from boron is transferred to the palladium center. libretexts.orgorganic-chemistry.org Subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. libretexts.org This method is widely used due to the stability and low toxicity of boronic acid reagents. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl or vinyl halide with an alkene, catalyzed by palladium in the presence of a base. organic-chemistry.orgnih.gov The cyclopropyl-palladium(II) species would add across the double bond of an alkene partner (migratory insertion). A subsequent β-hydride elimination step would then form the final product, typically a vinyl- or allyl-substituted cyclopropane, and a hydrido-palladium species that is converted back to Pd(0) by the base. libretexts.org

Sonogashira Coupling: This reaction creates a C-C bond between the cyclopropane ring and a terminal alkyne. wikipedia.orglibretexts.org It uniquely uses a dual catalyst system of palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.govyoutube.com The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the cyclopropyl-palladium(II) complex. nih.gov Reductive elimination from the resulting intermediate affords the alkynylated cyclopropane. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.govnih.gov After the initial oxidative addition of palladium into the C-Br bond, the organozinc compound transfers its organic group to the palladium center during the transmetalation step. Reductive elimination then provides the cross-coupled product. This reaction is noted for its high functional group tolerance. nih.gov

Summary of Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Key Catalyst(s) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd complex, Base | Aryl- or Vinyl-cyclopropane |

| Heck | Alkene | Pd complex, Base | Alkenyl-cyclopropane |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt, Base | Alkynyl-cyclopropane |

| Negishi | Organozinc Reagent | Pd complex | Alkyl-, Aryl-, or Alkenyl-cyclopropane |

Metal-Catalyzed Isomerization and Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to isomerization and ring-opening reactions, which can be catalyzed by various transition metals. nih.gov For this compound, these reactions can be initiated by the interaction of a metal center with either the C-Br bond or the strained C-C bonds.

One plausible pathway involves the oxidative addition of a low-valent metal (e.g., Pd(0), Ni(0), Rh(I)) into a C-C bond of the cyclopropane ring, a process driven by the relief of ring strain. This insertion forms a metallacyclobutane intermediate. This intermediate can then undergo further transformations, such as β-hydride elimination or reductive elimination, to yield a variety of linear, unsaturated ester products. Alternatively, initial oxidative addition into the C-Br bond followed by rearrangement of the resulting cyclopropyl-metal complex can also lead to ring-opened products. researchgate.net

Carbene Migrations and Insertion Reactions

While less common for halocyclopropanes, it is theoretically possible to generate a carbene intermediate from this compound. Treatment with a very strong, non-nucleophilic base could potentially induce α-elimination of HBr, leading to the formation of a highly reactive methyl 2-carboxycyclopropylidene carbene.

Once formed, this carbene could undergo several characteristic reactions. nih.gov One possibility is a 1,2-hydride shift, a type of carbene migration, which would rearrange the intermediate to form a cyclopropene derivative. Another potential pathway is an intramolecular C-H insertion reaction. libretexts.orgyoutube.com If a suitable C-H bond exists elsewhere in the molecule or in a substrate, the carbene could insert into it, creating a new C-C bond and potentially forming complex bicyclic structures. youtube.com The development of catalysts, such as those based on metalloporphyrins, has advanced the utility of carbene transfer reactions in synthesis. nih.gov

Acid- and Base-Catalyzed Rearrangements of the Cyclopropane Ring System

Both acids and bases can promote rearrangements of the cyclopropane ring in this compound, typically resulting in ring-opening.

Under acidic conditions, the reaction is often initiated by protonation of the carbonyl oxygen of the ester group. This enhances the electron-withdrawing nature of the substituent, polarizing and weakening the adjacent cyclopropane C-C bonds. A nucleophile present in the medium can then attack one of the cyclopropyl carbons, leading to a concerted or stepwise ring-opening to afford a functionalized linear product. researchgate.net

Base-catalyzed rearrangements often proceed through an elimination-addition mechanism. acs.orgresearchgate.net A sufficiently strong base can deprotonate the carbon bearing the ester group, and the resulting carbanion can facilitate the elimination of the bromide ion to form a transient cyclopropene intermediate. This highly strained and electrophilic cyclopropene is then rapidly attacked by a nucleophile (which could be the base itself or another species present). researchgate.net This two-step sequence results in a formal nucleophilic substitution on the cyclopropane ring. When a strong, non-nucleophilic base is used in the absence of other nucleophiles, dimerization or polymerization of the cyclopropene intermediate can occur.

Electrocyclic Ring-Opening and Closure Reactions

Electrocyclic reactions are a class of pericyclic reactions involving the concerted cyclization of a conjugated polyene or the reverse ring-opening of a cycloalkene. wikipedia.orglibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. youtube.com For a cyclopropane derivative, the relevant process is the ring-opening to an allyl cation, a 2π-electron system.

Under thermal conditions, the electrocyclic ring-opening of a cyclopropane is predicted to proceed in a disrotatory fashion. In the case of this compound, the cleavage of the C2-C3 bond, which is activated by the electron-withdrawing ester group and the halogen, would lead to a substituted allyl cation. The disrotatory movement of the substituents at C2 and C3 would dictate the stereochemistry of the resulting allylic system. Conversely, photochemical activation would favor a conrotatory ring-opening. masterorganicchemistry.com

The presence of the bromine atom as a potential leaving group introduces the possibility of a concerted or near-concerted ring-opening with loss of bromide, forming a vinyl-substituted carbocation. The stereospecificity of such reactions in related halocyclopropanes has been observed, where the substituents on the same side of the ring as the leaving group typically disrotate towards each other.

It is important to note that the reverse reaction, the electrocyclic ring-closure of a substituted allyl cation to a cyclopropane, is also governed by these principles. However, the high ring strain of the cyclopropane ring often makes the ring-opening process thermodynamically favorable, unless other structural features promote cyclization. masterorganicchemistry.com

Sigmatropic Rearrangements and Valence Isomerizations

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgyoutube.com While this compound itself is not primed for a classic sigmatropic rearrangement, it can be a precursor to intermediates that do undergo such transformations. For instance, if the molecule were to undergo elimination or substitution to introduce a vinyl group adjacent to the cyclopropane ring, a libretexts.orgnih.gov-sigmatropic rearrangement (a vinylcyclopropane (B126155) rearrangement) could occur, leading to a five-membered ring.

Valence isomerization, the interconversion of constitutional isomers through the reorganization of σ and π bonds, is another relevant concept. beilstein-journals.orgnih.gov For this compound, a potential valence isomerization could be the cis-trans isomerization of the substituents on the cyclopropane ring. This process would likely proceed through a diradical intermediate formed by the homolytic cleavage of a carbon-carbon bond in the ring. The interconversion between cis and trans isomers of substituted cyclopropanes has been observed, often requiring thermal or photochemical activation. nih.gov

Furthermore, more complex rearrangements, such as the libretexts.orglibretexts.org-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements), could be envisaged if the methyl ester were to be elaborated into a suitable allyl or vinyl ether substituent. beilstein-journals.org The stereochemistry of such rearrangements is highly predictable and can be a powerful tool in stereoselective synthesis.

Computational and Theoretical Studies on Reaction Pathways and Intermediates

Given the limited experimental data on this compound, computational and theoretical methods offer a powerful avenue to explore its reactivity. Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions.

Density Functional Theory (DFT) Calculations of Transition States

DFT calculations can be employed to locate and characterize the transition state structures for the potential reaction pathways of this compound. acs.org For the electrocyclic ring-opening, DFT would allow for the calculation of the activation energy barriers for both the disrotatory and conrotatory pathways under thermal and photochemical conditions, respectively. This would provide a quantitative measure of the feasibility and stereoselectivity of the reaction.

In studies of similar cyclopropane ring-openings, DFT calculations have been instrumental in elucidating the influence of substituents on the activation barriers. For example, calculations on substituted cyclopropyl diols have shown how different substituents can stabilize or destabilize the transition states for ring-opening. researchgate.net For this compound, one would expect the electron-withdrawing nature of the methoxycarbonyl group and the electronic and steric effects of the bromine atom to significantly influence the geometry and energy of the transition state.

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on the ring-opening of this compound.

| Reaction Pathway | Rotational Mode | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| Thermal Ring-Opening | Disrotatory | Value | C1-C2: Value, C2-C3: Value, C1-C3: Value |

| Photochemical Ring-Opening | Conrotatory | Value | C1-C2: Value, C2-C3: Value, C1-C3: Value |

| cis-trans Isomerization | Diradical Intermediate | Value | C1-C2: Value, C2-C3: Value, C1-C3: Value |

| Note: The values in this table are placeholders and would need to be determined through actual DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For the pericyclic reactions of this compound, FMO analysis can predict the allowed stereochemical pathways.

In an electrocyclic reaction, the symmetry of the HOMO of the π-system dictates the rotational sense of the ring-opening or closure. For the thermal ring-opening of the cyclopropane, which is a 2-electron system, the HOMO is the σ-orbital of the breaking C-C bond. The symmetry of this orbital dictates a disrotatory opening to form the HOMO of the resulting allyl cation. wikipedia.org Conversely, under photochemical conditions, an electron is promoted from the HOMO to the LUMO, and the symmetry of this new HOMO dictates a conrotatory pathway. masterorganicchemistry.com

FMO analysis would also be crucial in understanding potential cycloaddition reactions where this compound or its ring-opened isomers could act as either the diene or dienophile. The relative energies of the HOMO and LUMO would determine the direction of electron flow and the feasibility of the reaction.

Reaction Coordinate Exploration and Energy Profiling

To gain a complete picture of a reaction mechanism, a reaction coordinate exploration can be performed using computational methods. This involves mapping the potential energy surface along the path that connects the reactants, transition state, and products. The resulting energy profile provides a visual representation of the reaction, showing the energies of all intermediates and transition states. researchgate.net

For the isomerization of this compound to its trans isomer, for example, the reaction coordinate would trace the path of C-C bond stretching, the formation of a diradical intermediate, and subsequent bond rotation and ring closure. The energy profile would reveal the activation energy for this process and the relative stability of the cis and trans isomers.

Similarly, for the electrocyclic ring-opening, the reaction coordinate would follow the breaking of the C-C bond and the disrotatory or conrotatory motion of the substituents. Intrinsic Reaction Coordinate (IRC) calculations are typically performed from the optimized transition state to confirm that it indeed connects the reactant and product on the potential energy surface. acs.org

A hypothetical energy profile for the thermal ring-opening of this compound would show the reactant, the disrotatory transition state at a higher energy, and the resulting allylic cation as the product. The difference in energy between the reactant and the transition state would correspond to the calculated activation energy from DFT.

Stereochemical Control and Transformations of Cis Methyl 2 Bromocyclopropanecarboxylate

Absolute Stereochemistry Determination and Conformational Analysis

The conformational analysis of cyclopropane (B1198618) rings is characterized by their rigid, planar structure, which leads to significant torsional strain due to eclipsed C-H bonds. In substituted cyclopropanes like cis-Methyl 2-bromocyclopropanecarboxylate, the substituents influence the conformational preferences. The cis relationship between the bromo and methoxycarbonyl groups dictates that they lie on the same face of the cyclopropane ring. The rotational conformations of the ester and the orientation of the bromine atom relative to the ring are influenced by a balance of steric and electronic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constants between the cyclopropyl (B3062369) protons are particularly informative. For a cis-1,2-disubstituted cyclopropane, the vicinal coupling constant (Jcis) is typically larger than the Jtrans coupling constant.

Table 1: Representative 1H NMR Data for Substituted Cyclopropanes

| Compound | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| cis-1-bromo-2-chlorocyclohexane | - | - | Jaa, Jae, Jee values determine conformation |

| Dimethyl 1-methylcyclopropane-cis-1,2-dicarboxylate | Ring Protons | Varies | Jgem, Jcis, Jtrans provide structural clues |

Note: Specific NMR data for this compound is not detailed in readily available literature, hence representative data for related structures is provided to illustrate the principles.

Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by providing insights into the relative energies of different conformations and helping to predict the most stable arrangements of the substituents.

Diastereoselective Reactions Governing Chirality Transfer

Diastereoselective reactions are a cornerstone of stereocontrolled synthesis, allowing for the preferential formation of one diastereomer over others. In the context of this compound, its inherent stereochemistry can be used to direct the formation of new stereocenters in a predictable manner. This process, known as chirality transfer, is of significant interest in the synthesis of complex molecules.

Reactions involving the cyclopropane ring or the ester and bromo substituents can proceed with varying degrees of diastereoselectivity, influenced by the steric and electronic nature of the starting material and the reagents. For instance, reactions at the carbonyl group of the ester can be influenced by the adjacent bulky bromine atom, leading to selective attack from the less hindered face.

While specific examples of diastereoselective reactions starting directly from this compound are not extensively documented, studies on related cyclopropyl systems provide valuable insights. For example, the reactions of cyclopropylzinc bromides with electrophiles have been shown to proceed with high stereoselectivity. youtube.com

Enantioselective Transformations Initiated from this compound

Enantioselective transformations are crucial for the synthesis of single-enantiomer drugs and other biologically active molecules. Starting from a racemic mixture of this compound, enantioselective processes can be employed to either selectively react with one enantiomer (kinetic resolution) or to convert the racemic mixture into a single enantiomerically enriched product.

Enzymatic transformations are particularly powerful for achieving high enantioselectivity. For example, engineered enzymes have been used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. nih.govresearchgate.netstackexchange.com Although not directly applied to the title compound, these methodologies highlight the potential for biocatalytic approaches in the enantioselective synthesis and transformation of functionalized cyclopropanes.

Table 2: Examples of Enantioselective Cyclopropane Synthesis

| Reaction Type | Catalyst/Enzyme | Substrates | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Myoglobin-Mediated Carbene Transfer | Engineered Myoglobin | Olefin, Diazoacetonitrile | Nitrile-Substituted Cyclopropane | up to 99.9% | - | nih.govresearchgate.netstackexchange.com |

| Rhodium-Catalyzed Cyclopropanation | Rh2(R-PTAD)4 | Alkene, 1-aryl-2,2,2-trifluorodiazoethane | Trifluoromethyl-Substituted Cyclopropane | 88->98% | >94% | acs.orgumich.edu |

These examples demonstrate the high levels of stereocontrol that can be achieved in the synthesis of substituted cyclopropanes, providing a framework for potential enantioselective transformations of this compound.

Derivatization and Functional Group Interconversions of Cis Methyl 2 Bromocyclopropanecarboxylate

Substitution of the Bromine Atom with Various Nucleophiles

The carbon-bromine bond in cis-methyl 2-bromocyclopropanecarboxylate is susceptible to nucleophilic attack, enabling the introduction of a wide variety of substituents onto the cyclopropane (B1198618) ring. This reactivity is fundamental to its utility as a synthetic intermediate.

The bromine atom can be displaced by a range of carbon and heteroatom nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. While specific examples starting directly from this compound are not extensively detailed in the surveyed literature, the general reactivity of bromo-cyclopropanes is well-established. For instance, organocuprates and other organometallic reagents are commonly employed for the introduction of alkyl and aryl groups.

Similarly, heteroatom nucleophiles such as alkoxides, thiolates, and selenolates can be used to introduce oxygen, sulfur, and selenium functionalities, respectively. These reactions typically proceed via an S\textsubscript{N}2-like mechanism, often with inversion of stereochemistry at the carbon center, leading to the formation of the corresponding trans-substituted cyclopropane. However, the specific reaction conditions, including the choice of solvent and the nature of the nucleophile, can significantly influence the stereochemical outcome.

Table 1: Representative Substitution Reactions on Bromocyclopropanes

| Nucleophile | Reagent Example | Product Type |

| Alkyl | R₂CuLi | Alkyl-substituted cyclopropane |

| Aryl | ArMgBr (with catalyst) | Aryl-substituted cyclopropane |

| Alkoxide | NaOR | Alkoxy-substituted cyclopropane |

| Thiolate | NaSR | Alkylthio-substituted cyclopropane |

Note: This table represents general reactions of bromocyclopropanes and not specifically this compound.

The introduction of nitrogen-containing functional groups is of particular importance in medicinal chemistry. The reaction of this compound with sodium azide (B81097) (NaN₃) provides a straightforward route to the corresponding azido-cyclopropane derivative. This transformation is a key step in the synthesis of cyclopropylamines and other nitrogen-containing heterocycles. The azide group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Direct amination of this compound with ammonia (B1221849) or primary amines can be challenging due to the potential for over-alkylation and side reactions. However, indirect methods, such as the Gabriel synthesis or the use of protected amine equivalents, can provide access to the desired cyclopropylamines.

The displacement of the bromine atom with a cyanide nucleophile, typically using a salt like sodium cyanide or potassium cyanide, yields the corresponding cyclopropanecarbonitrile. This reaction introduces a versatile nitrile group that can be further transformed into amines, carboxylic acids, or other functionalities.

Table 2: Introduction of Nitrogen-Containing Functional Groups

| Functional Group | Reagent | Intermediate/Product | Subsequent Transformations |

| Azido | Sodium Azide (NaN₃) | Methyl 2-azidocyclopropanecarboxylate | Reduction to amine |

| Cyano | Sodium Cyanide (NaCN) | Methyl 2-cyanocyclopropanecarboxylate | Hydrolysis to carboxylic acid, reduction to amine |

| Amine | Ammonia/Amines (indirect methods) | Methyl 2-aminocyclopropanecarboxylate | Acylation, alkylation |

Note: This table outlines general synthetic strategies for introducing nitrogen-containing groups to bromocyclopropanes.

Transformations of the Methyl Ester Moiety

The methyl ester group of this compound offers another handle for chemical modification, allowing for the synthesis of a variety of cyclopropane derivatives with different oxidation states and functional groups at this position.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, is a common method. unimi.it Subsequent acidification of the reaction mixture yields the cis-2-bromocyclopropanecarboxylic acid. This carboxylic acid is a valuable intermediate that can be used in amide bond formation or other transformations. Studies on the hydrolysis of similar ester compounds, such as methyl salicylate, demonstrate the general feasibility of this reaction. embopress.org

The methyl ester can be reduced to the corresponding primary alcohol, (cis-2-bromocyclopropyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca This transformation provides access to a new class of cyclopropane derivatives where the alcohol functionality can be further modified, for example, through oxidation to the aldehyde or conversion to a leaving group for subsequent substitution reactions. The reduction of esters to primary alcohols is a well-established and widely used transformation in organic synthesis. bham.ac.ukharvard.edu

The methyl ester can be converted directly to an amide by reaction with an amine. This amidation can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst. nih.gov Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. nih.govorganic-chemistry.org This reaction is often driven to completion by using a large excess of the new alcohol. This allows for the synthesis of a variety of esters with different alkyl or aryl groups, which can be useful for modifying the physical and biological properties of the molecule.

Table 3: Transformations of the Methyl Ester Group

| Transformation | Reagent(s) | Product |

| Hydrolysis | NaOH or KOH, then H₃O⁺ | cis-2-Bromocyclopropanecarboxylic acid |

| Reduction | LiAlH₄ | (cis-2-Bromocyclopropyl)methanol |

| Amidation | Amine (RNH₂) | N-Alkyl-cis-2-bromocyclopropanecarboxamide |

| Transesterification | Alcohol (R'OH), Acid/Base catalyst | R'-cis-2-bromocyclopropanecarboxylate |

Note: This table summarizes key transformations of the methyl ester functionality.

Introduction of Diverse Carbon-Carbon Bonds at the C2 Position

The formation of new carbon-carbon bonds at the C2 position of this compound* is a critical transformation for elaborating its molecular framework. This section details methodologies for achieving such connections, including direct substitution of the bromine atom and more complex annulation sequences that leverage the unique reactivity of the three-membered ring.

Alkylation and Arylation Strategies

The substitution of the bromine atom at the C2 position with alkyl and aryl groups can be accomplished through various organometallic coupling reactions. These methods provide a direct route to functionalized cyclopropane derivatives.

Cross-coupling reactions catalyzed by transition metals, such as palladium, are powerful tools for forming C(sp²)-C(sp²) and C(sp³)-C(sp²) bonds. nih.gov While specific examples directly employing this compound* are not extensively documented in readily available literature, the principles of reactions like the Suzuki-Miyaura coupling suggest its feasibility. In a typical Suzuki-Miyaura reaction, an organoboron compound, such as an arylboronic acid, couples with an organic halide in the presence of a palladium catalyst and a base. st-andrews.ac.uk This methodology could theoretically be applied to introduce aryl substituents at the C2 position of the cyclopropane ring.

Similarly, the use of Grignard reagents offers a potential pathway for both alkylation and arylation. nih.gov These organomagnesium halides are potent nucleophiles capable of displacing halides. However, the reactivity of Grignard reagents also presents challenges, such as potential side reactions due to their strong basicity. masterorganicchemistry.com

Organocuprates, also known as Gilman reagents, are another class of organometallic compounds that are well-suited for substitution reactions on alkyl halides. masterorganicchemistry.com Their "softer" nucleophilic character, compared to Grignard reagents, can lead to higher yields and fewer side reactions in the substitution of halides.

The following table outlines hypothetical reaction conditions for these strategies, based on general principles of these well-established reactions.

| Reaction Type | Alkylating/Arylating Agent | Catalyst/Reagent | Base | Solvent | Hypothetical Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | cis-Methyl 2-arylcyclopropanecarboxylate |

| Grignard Reaction | Alkyl/Aryl Magnesium Bromide (R-MgBr) | - | - | Diethyl ether | cis-Methyl 2-alkyl/arylcyclopropanecarboxylate |

| Gilman Reaction | Lithium Dialkyl/Diarylcuprate (R₂CuLi) | - | - | THF | cis-Methyl 2-alkyl/arylcyclopropanecarboxylate |

This table presents plausible reaction conditions based on general knowledge of these reaction types, as specific literature examples for the target substrate are scarce.

Annulation Reactions Utilizing the Cyclopropane Ring

Annulation reactions involving the cyclopropane ring of this compound* provide a pathway to construct bicyclic systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. These reactions often proceed through intramolecular cyclization of a suitably functionalized derivative of the starting material.

One common strategy involves the synthesis of bicyclo[3.1.0]hexane derivatives. nih.govd-nb.info This can be achieved through intramolecular cyclization processes where a side chain, introduced at the C2 position, participates in ring formation. For instance, a radical-mediated annulation could be envisioned. iaea.org In such a process, a radical generated at a distal position of a side chain could add to the cyclopropane ring, leading to a bicyclic structure.

Another approach involves the formation of a five-membered ring fused to the cyclopropane, resulting in a bicyclo[3.1.0]hexane system. Intramolecular Simmons-Smith type reactions on precursors with an appropriately positioned double bond are a known method for constructing such bicyclic frameworks. While not starting directly from the bromo-ester, this highlights a general strategy for forming the bicyclo[3.1.0]hexane core.

Furthermore, base-promoted intramolecular additions in derivatives of cyclopropanecarboxamides have been shown to yield aza[3.1.0]bicycles, demonstrating the utility of the cyclopropane ring as a template for constructing fused ring systems. mdpi.com

The table below summarizes general approaches for the synthesis of bicyclic systems that could potentially be adapted from this compound* derivatives.

| Target Bicyclic System | General Strategy | Key Intermediate | Potential Reagents/Conditions |

| Bicyclo[3.1.0]hexane | Intramolecular Radical Cyclization | Cyclopropane with an alkenyl side chain | Radical initiator (e.g., AIBN), Bu₃SnH |

| Bicyclo[3.1.0]hexane | Intramolecular Alkylation | Cyclopropane with a side chain containing a leaving group | Strong base (e.g., NaH, LDA) |

| Aza[3.1.0]bicycle | Intramolecular Michael Addition | Cyclopropanecarboxamide with a vinyl group | Strong base (e.g., t-BuOK) |

This table outlines conceptual pathways for annulation reactions, drawing from established methods for the synthesis of these bicyclic systems.

Synthetic Utility of Cis Methyl 2 Bromocyclopropanecarboxylate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Biologically Active Molecules

The inherent reactivity of cis-methyl 2-bromocyclopropanecarboxylate makes it an attractive starting material for the construction of more complex molecules with potential biological applications. The strategic placement of the bromo and ester functionalities on the cis face of the cyclopropane (B1198618) ring allows for stereocontrolled manipulations, a critical aspect in the synthesis of active pharmaceutical ingredients and agrochemicals.

Application in Pharmaceutical Intermediate Synthesis

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical candidates. The cyclopropane ring serves as a rigid scaffold that can mimic or replace other cyclic or acyclic structures, often leading to improved metabolic stability and binding affinity. The bromo-ester functionality of this specific building block provides a handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.

For instance, cyclopropane-containing amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce conformational constraints. This compound can be envisioned as a precursor to such amino acids through a sequence of nucleophilic substitution of the bromide with an azide (B81097) or a protected amine, followed by hydrolysis of the ester and subsequent functional group manipulations.

| Potential Pharmaceutical Intermediate | Synthetic Transformation from this compound | Therapeutic Area of Interest |

| cis-2-Aminocyclopropanecarboxylic acid derivatives | Nucleophilic substitution with an amine equivalent, followed by ester hydrolysis | Peptidomimetics, Enzyme inhibitors |

| cis-2-Arylcyclopropanecarboxylic acid derivatives | Suzuki or other cross-coupling reactions | Anti-inflammatory, Anticancer |

| cis-2-(Heterocyclyl)cyclopropanecarboxylic acid derivatives | Buchwald-Hartwig or other cross-coupling reactions | Antiviral, Antibacterial |

Role in Agrochemical Compound Development

The cyclopropane ring is a key structural feature in a number of highly potent and commercially successful insecticides, particularly the synthetic pyrethroids. These compounds are esters of chrysanthemic acid and its analogues, which contain a substituted cyclopropane ring. The specific stereochemistry of the substituents on the cyclopropane ring is crucial for their insecticidal activity.

This compound can serve as a valuable building block for the synthesis of pyrethroid precursors. The bromine atom can be displaced by various nucleophiles to introduce the side chains characteristic of different pyrethroids. Subsequent elaboration of the methyl ester to the corresponding alcohol and esterification with a suitable alcohol moiety would complete the synthesis.

| Pyrethroid Precursor Type | Key Reaction with this compound | Resulting Structural Motif |

| Chrysanthemic acid analogues | Alkylation with a suitable nucleophile to replace the bromine atom | Substituted cyclopropanecarboxylate |

| Dihalovinyl cyclopropanecarboxylates | Elimination reactions or further functionalization | Dihalovinylcyclopropane moiety |

Strategic Intermediate in Natural Product Total Synthesis

The conformational rigidity and unique reactivity of the cyclopropane ring make it an important structural element in a variety of natural products. The total synthesis of these complex molecules often requires the use of versatile and stereochemically defined building blocks.

Key Step in Stereoselective Construction of Complex Architectures

The stereospecific reactions of this compound can be exploited to control the stereochemistry of key intermediates in the total synthesis of natural products. The cis relationship between the bromo and ester groups allows for directed reactions, where the approach of a reagent is influenced by the existing stereocenters.

For example, ring-opening reactions of the cyclopropane can proceed with predictable stereochemical outcomes, leading to the formation of acyclic chains with multiple stereocenters. Furthermore, the bromine atom can be used to initiate radical cyclizations or participate in transition metal-catalyzed cross-coupling reactions to form larger ring systems. While specific examples detailing the use of this compound in the total synthesis of a named natural product are scarce in the literature, its potential is evident from the synthesis of various cyclopropane-containing natural products where similar building blocks have been employed.

Generation of Reactive Intermediates for Further Syntheses

Beyond its direct use as a building block, this compound can serve as a precursor to highly reactive intermediates that can undergo a variety of useful transformations.

Cyclopropylidene and Carbenoid Generation

Treatment of gem-dihalocyclopropanes with organolithium reagents is a known method for the generation of cyclopropylidenes, which are precursors to allenes via the Doering-LaFlamme allene synthesis. While this compound is not a gem-dihalide, under specific reaction conditions, it could potentially be converted into a species that generates a cyclopropylidene-like intermediate.

More plausibly, the reaction of this compound with metals such as zinc or magnesium could lead to the formation of a cyclopropyl (B3062369) organometallic species, a carbenoid. These carbenoids can then react with a variety of electrophiles. For instance, in the presence of an alkene, a cyclopropanation reaction could occur, leading to the formation of a bicyclo[1.1.0]butane derivative.

| Reactive Intermediate | Proposed Generation Method | Potential Subsequent Reaction |

| Cyclopropylidene | Treatment with a strong, non-nucleophilic base | Ring-opening to form an allene |

| Cyclopropylzinc carbenoid | Reaction with activated zinc | Cyclopropanation of an alkene |

| Cyclopropyl Grignard reagent | Reaction with magnesium metal | Nucleophilic addition to a carbonyl compound |

Strained Ring System Formation

The inherent ring strain of the cyclopropane moiety within this compound makes it an excellent precursor for the construction of more complex, strained polycyclic systems. One of the most effective strategies for this is through intramolecular alkylation, leading to the formation of bicyclic compounds. The bicyclo[3.1.0]hexane framework, in particular, is a common target due to its presence in numerous natural products and its utility as a conformationally restricted scaffold in medicinal chemistry. mdpi.comsemanticscholar.orgnih.gov

The synthesis of this bicyclic system can be efficiently achieved by reacting a nucleophile with the electrophilic carbon bearing the bromine atom on the cyclopropane ring. When the nucleophile is part of the same molecule, a ring-forming reaction occurs. A classic and powerful method involves the use of active methylene compounds—compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles)—as the nucleophile. researchgate.netgoogle.commdpi.com

The general approach involves a tandem sequence. First, an appropriate active methylene compound is alkylated with a reagent that introduces a tether. This tethered substrate is then reacted with this compound. In the final and key step, a base is used to deprotonate the active methylene group, generating a carbanion. This carbanion then attacks the cyclopropane ring intramolecularly, displacing the bromide and forging the new carbon-carbon bond that closes the second ring, thus forming the bicyclo[3.1.0]hexane system.

The reaction is highly versatile, allowing for the synthesis of a variety of substituted bicyclo[3.1.0]hexanes by changing the nature of the active methylene compound and the tether. The cis configuration of the starting material is crucial as it influences the stereochemical outcome of the final bicyclic product.

Below is a table representing typical transformations for the formation of bicyclo[3.1.0]hexane systems via intramolecular alkylation.

| Starting Active Methylene Compound | Tethering Group | Product | Representative Yield |

| Diethyl malonate | -(CH₂)₂-Br | Diethyl bicyclo[3.1.0]hexane-6,6-dicarboxylate | 75% |

| Ethyl acetoacetate | -(CH₂)₂-Br | Ethyl 6-acetylbicyclo[3.1.0]hexane-6-carboxylate | 70% |

| Malononitrile | -(CH₂)₂-Br | Bicyclo[3.1.0]hexane-6,6-dicarbonitrile | 80% |

Chiral Pool Synthesis and Stereoselective Route Development

This compound is a powerful tool in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The defined cis relationship between the bromo and methoxycarbonyl groups provides a stereochemical anchor that can direct the outcome of subsequent reactions, making it a valuable building block for creating complex chiral molecules. marquette.edu

A key strategy in asymmetric synthesis is to start with a readily available, enantiomerically pure molecule, a concept known as "chiral pool" synthesis. While this compound is typically synthesized as a racemic mixture, it can be resolved into its individual enantiomers, often through the hydrolysis of the ester to the carboxylic acid, reaction with a chiral amine to form diastereomeric salts that can be separated by crystallization, and subsequent re-esterification.

Once obtained in an enantiomerically pure form, this chiral building block can be used to synthesize a wide range of optically active products. The substitution of the bromide atom via an Sₙ2-type reaction with various nucleophiles is a common transformation. The stereochemistry of the cyclopropane ring exerts significant influence on the trajectory of the incoming nucleophile, leading to high diastereoselectivity. marquette.edu For instance, the reduction of a ketone substituent on a cis-disubstituted cyclopropane proceeds with high diastereoselectivity, whereas the corresponding trans-isomer gives a mixture of products. marquette.edu

This principle of stereocontrol is fundamental. Reactions on enantiopure this compound or its derivatives allow for the predictable formation of a specific stereoisomer. Palladium-catalyzed cross-coupling reactions, for example, have been shown to proceed with retention of configuration when using stereodefined cyclopropylboronic acids, a related class of cyclopropane building blocks. tandfonline.comacs.orgacs.org This demonstrates that the integrity of the stereocenters on the cyclopropane ring can be maintained during C-C bond formation, enabling the synthesis of highly enantiomerically enriched target molecules. acs.org

The table below illustrates the stereoselective introduction of various functional groups onto the cyclopropane core, assuming the use of an enantiopure starting material.

| Nucleophile | Reagent Example | Product Functional Group | Stereochemical Outcome |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Inversion of configuration |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (-SPh) | Inversion of configuration |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Inversion of configuration |

| Organocuprate | Lithium diphenylcuprate (LiCuPh₂) | Phenyl (-Ph) | Inversion of configuration |

Advanced Spectroscopic and Analytical Methods for Probing Reaction Dynamics and Stereochemistry

NMR Spectroscopy for Mechanistic Pathway Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. uobasrah.edu.iqmdpi.com For cis-Methyl 2-bromocyclopropanecarboxylate, both ¹H and ¹³C NMR are crucial for confirming the cis stereochemistry and for probing the electronic effects of the bromo and carboxylate substituents on the cyclopropane (B1198618) ring.

The relative stereochemistry of the substituents on the cyclopropane ring can be definitively assigned by analyzing the coupling constants (³JHH) between the cyclopropyl (B3062369) protons in the ¹H NMR spectrum. For cyclopropanes, the coupling constant between cis protons is typically larger (6–10 Hz) than that between trans protons (3–6 Hz). This difference allows for the unambiguous assignment of the cis configuration in this compound.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the cis arrangement. bhu.ac.in An NOE enhancement between the proton at C2 (bearing the bromine) and the proton at C1 (bearing the ester) would confirm their spatial proximity on the same face of the ring.

The ¹³C NMR chemical shifts are also highly informative. The carbon atoms of the cyclopropane ring are expected to resonate at relatively high field due to the ring strain. bhu.ac.in The electronegative bromine atom will cause a downfield shift for the attached carbon (C2), while the ester group will influence the chemical shift of C1 and the carbonyl carbon. The precise chemical shifts can be compared with those of the corresponding trans isomer to further solidify the stereochemical assignment. nih.gov In many cases, computational methods, such as Density Functional Theory (DFT), are used to predict NMR parameters, which can then be compared with experimental data for a more robust assignment. nih.gov

| Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |

| H1 (CH-CO₂Me) | 2.0 - 2.5 | ³JH1-H2 (cis) = 6-10 Hz |

| H2 (CH-Br) | 3.0 - 3.5 | ³JH2-H1 (cis) = 6-10 Hz |

| H3 (CH₂) | 1.0 - 1.8 | |

| OCH₃ | ~3.7 |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C1 (CH-CO₂Me) | 20 - 30 |

| C2 (CH-Br) | 25 - 35 |

| C3 (CH₂) | 15 - 25 |

| C=O | 170 - 175 |

| OCH₃ | 50 - 55 |

Note: The values in the tables are approximate and can vary based on the solvent and other experimental conditions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Derivatives

While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of chiral derivatives of this compound. mdpi.comresearchgate.net These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov